N~1~,N~1~-diethyl-N~2~-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine

Description

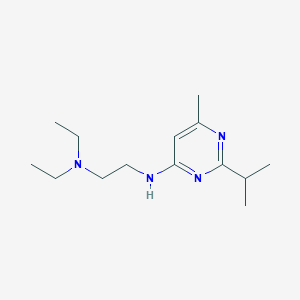

N~1~,N~1~-Diethyl-N~2~-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine (CAS No.: 383147-64-6) is a synthetic organic compound with the molecular formula C₁₄H₂₆N₄ and a molecular weight of 250.39 g/mol. Its structure comprises a 1,2-ethanediamine backbone substituted with diethyl groups at the N~1~ position and a 2-isopropyl-6-methylpyrimidinyl moiety at the N~2~ position (Figure 1). The compound exhibits a single-isotope mass of 250.215747 and is registered under ChemSpider ID 2515435 .

This compound is primarily utilized in medicinal chemistry research, as indicated by its classification as a "chemical compound used for medicinal purposes" .

Properties

IUPAC Name |

N',N'-diethyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4/c1-6-18(7-2)9-8-15-13-10-12(5)16-14(17-13)11(3)4/h10-11H,6-9H2,1-5H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGIJYMLQRUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC(=NC(=C1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~1~,N~1~-diethyl-N~2~-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine, often referred to as a pyrimidine derivative, is a synthetic organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N',N'-diethyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine

- Molecular Formula : C14H26N4

- CAS Number : 3265776

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 254.38 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study on related pyrimidine derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in antimicrobial therapy .

Enzyme Inhibition Studies

In vitro studies have explored the compound's potential as an enzyme inhibitor. For example:

- Cholinesterase Inhibition : Some analogs have shown promise in inhibiting acetylcholinesterase, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

1. Synthesis and Biological Evaluation

A comprehensive study synthesized this compound and evaluated its biological properties. The synthesis involved reacting 2-isopropyl-6-methyl-4-pyrimidinol with diethyl ethylenediamine under controlled conditions. The resulting compound exhibited notable antimicrobial activity against Gram-positive bacteria .

2. Comparative Analysis with Related Compounds

A comparative analysis was conducted on various pyrimidine derivatives to assess their biological activities. The results indicated that while this compound displayed moderate activity, some derivatives showed enhanced potency against specific microbial strains .

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Related Compound A | 16 µg/mL |

| Related Compound B | 64 µg/mL |

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of similar pyrimidine structures exhibit notable antimicrobial properties. Studies have shown that compounds with similar backbones can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL, suggesting potential for development as antimicrobial agents .

2. Anticancer Properties

Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. For instance, compounds with structural similarities have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a potential pathway for cancer treatment .

3. Enzyme Inhibition

The compound may act as an inhibitor of critical enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial in conditions like Alzheimer's disease .

Pharmacological Applications

1. Drug Development

The structural characteristics of N~1~,N~1~-diethyl-N~2~-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine make it a candidate for drug development targeting various diseases. Its ability to interact with biological receptors and enzymes positions it as a valuable scaffold for synthesizing new therapeutic agents .

2. ADMET Properties

The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are critical for its development into a pharmaceutical product. Studies suggest that similar compounds can exhibit favorable ADMET characteristics, enhancing their viability as drugs .

Agricultural Applications

1. Herbicidal Activity

Recent studies have explored the use of pyrimidine derivatives in agricultural settings as herbicides. The compound's structural features may contribute to its effectiveness in inhibiting plant growth by targeting specific metabolic pathways in weeds .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant activity against common pathogens, establishing a foundation for further development into antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of pyrimidine derivatives, this compound was tested against several human cancer cell lines. The findings suggested that this compound could selectively induce apoptosis in cancer cells while preserving normal cell viability.

Comparison with Similar Compounds

Structural Differences and Implications

Pyrimidinyl vs. Pyridazinyl Groups :

- The pyrimidinyl group in the target compound (6-membered ring with two nitrogen atoms at positions 1 and 3) differs from the pyridazinyl group (6-membered ring with adjacent nitrogen atoms at positions 1 and 2) in N'-(4-methoxy-benzyl)-N,N-dimethyl-N'-(6-methyl-pyridazin-3-yl)-ethane-1,2-diamine . Pyridazinyl derivatives are often explored in kinase inhibition due to their planar aromaticity, while pyrimidinyl groups are common in antiviral and anticancer agents .

Substituent Effects: The diethyl groups at N~1~ in the target compound enhance lipophilicity compared to the dimethyl groups in the pyridazinyl analog. This may influence membrane permeability in biological systems .

Coordination Chemistry :

- Ethanediamine derivatives like aquahydroxotetraammineiridium(II) demonstrate the versatility of the ethanediamine backbone in forming stable metal complexes. However, the target compound’s bulky substituents likely preclude its use in coordination chemistry .

Q & A

What are the recommended safety protocols for handling N¹,N¹-diethyl-N²-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine in laboratory settings?

Basic Question

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 respirator) is required if aerosol formation is possible .

- Ventilation: Use fume hoods or local exhaust ventilation to minimize inhalation exposure .

- Storage: Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area to prevent degradation .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid release into drains .

What synthetic routes are available for preparing this compound?

Basic Question

Methodological Answer:

A common method involves reductive alkylation of a pyrimidine precursor with diethylamine derivatives. For example:

React 2-isopropyl-6-methyl-4-aminopyrimidine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 24 hours .

Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane eluent).

Perform a platinum-catalyzed hydrogenation to reduce any nitro or imine groups, followed by solvent removal under reduced pressure .

How can reaction conditions be optimized to improve synthesis yield and purity?

Advanced Question

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pt, Pd) for hydrogenation efficiency. Pt catalysts may reduce side reactions compared to Pd .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates. Optimize solvent polarity to balance reaction rate and byproduct formation .

- Temperature Control: Maintain temperatures below 80°C to prevent thermal decomposition of the pyrimidinyl moiety .

- Purification: Use preparative HPLC with a C18 column and methanol/water gradient to isolate high-purity product (>98%) .

What analytical techniques are effective for structural characterization?

Advanced Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (m/z ~ calculated 280.2 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions .

How should discrepancies in biological activity data be addressed?

Advanced Question

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Experiments: Include positive (e.g., known enzyme inhibitors) and negative (solvent-only) controls to rule out assay artifacts .

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and confirm target engagement .

What physicochemical properties influence its reactivity?

Basic Question

Methodological Answer:

What strategies mitigate environmental release during experiments?

Advanced Question

Methodological Answer:

- Closed Systems: Use Schlenk lines or gloveboxes for air-sensitive steps to prevent volatilization .

- Waste Treatment: Neutralize aqueous waste with dilute HCl (pH 4–6) before disposal. Incinerate organic waste at >1000°C to degrade persistent byproducts .

- Green Chemistry: Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.